"synthesis and properties of 4-Chloro-1-fluoro-2-(2,2,2-trifluoroethyl)benzene"
"synthesis and properties of 4-Chloro-1-fluoro-2-(2,2,2-trifluoroethyl)benzene"
An In-depth Technical Guide to 4-Chloro-1-fluoro-2-(2,2,2-trifluoroethyl)benzene
Introduction
4-Chloro-1-fluoro-2-(2,2,2-trifluoroethyl)benzene is a halogenated aromatic compound with significant potential as a building block in the synthesis of complex molecules. Its structure, featuring a benzene ring substituted with chloro, fluoro, and trifluoroethyl groups, makes it a valuable intermediate in the fields of medicinal chemistry and materials science. The presence of multiple fluorine atoms can impart unique properties to the final products, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, which are highly desirable in drug design and the development of advanced materials.[1][2][3] This guide provides a comprehensive overview of the synthesis, properties, and potential applications of 4-Chloro-1-fluoro-2-(2,2,2-trifluoroethyl)benzene, intended for researchers, scientists, and professionals in drug development.
Synthesis of 4-Chloro-1-fluoro-2-(2,2,2-trifluoroethyl)benzene
The synthesis of 4-Chloro-1-fluoro-2-(2,2,2-trifluoroethyl)benzene requires a strategic approach to achieve the desired regiochemistry of the substituents on the benzene ring. One plausible synthetic route involves the introduction of the trifluoroethyl group onto a pre-functionalized benzene ring. A common method for trifluoroethylation is the reaction of a suitable precursor with a trifluoroethylating agent.[1]
A potential synthetic pathway could start from a commercially available substituted chlorofluorobenzene derivative. For instance, a multi-step synthesis could be envisioned, potentially involving nitration, reduction, diazotization, and subsequent functionalization to introduce the trifluoroethyl group. The specific sequence of these reactions would be crucial to ensure the correct placement of the substituents.
While a direct, one-pot synthesis from simple starting materials is challenging due to the specific substitution pattern, a multi-step approach offers better control over the reaction intermediates and the final product. The choice of reagents and reaction conditions at each step would be optimized to maximize yield and purity.
Experimental Protocol: A Proposed Synthetic Route
The following is a proposed, illustrative multi-step synthesis. This protocol is based on established chemical transformations and provides a framework for the laboratory-scale preparation of 4-Chloro-1-fluoro-2-(2,2,2-trifluoroethyl)benzene.
Step 1: Nitration of 1-Chloro-4-fluorobenzene
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To a stirred solution of fuming nitric acid, slowly add concentrated sulfuric acid at 0 °C.
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Add 1-chloro-4-fluorobenzene dropwise to the cooled nitrating mixture, maintaining the temperature below 10 °C.
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After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.
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Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).
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Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 1-Chloro-4-fluoro-2-nitrobenzene.
Step 2: Reduction of the Nitro Group
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Dissolve the 1-Chloro-4-fluoro-2-nitrobenzene in ethanol.
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Add a reducing agent, such as tin(II) chloride dihydrate, portion-wise.
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Reflux the reaction mixture for 3-4 hours.
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Cool the mixture and neutralize with a saturated solution of sodium bicarbonate.
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Extract the product with ethyl acetate, wash the organic layer, dry, and concentrate to yield 4-Chloro-2-fluoroaniline.
Step 3: Sandmeyer-type Reaction for Trifluoroethylation
This step would involve the conversion of the aniline to a diazonium salt, followed by a reaction with a trifluoroethylating reagent, potentially mediated by a copper catalyst. The specific conditions for this transformation would require careful optimization.
Physicochemical Properties
The physicochemical properties of 4-Chloro-1-fluoro-2-(2,2,2-trifluoroethyl)benzene are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.
| Property | Value | Source |
| CAS Number | 1099598-24-9 | [4] |
| Molecular Formula | C₈H₅ClF₄ | [1][4] |
| Molecular Weight | 212.58 g/mol | [4] |
| Appearance | Likely a solid or liquid at room temperature | Inferred from similar compounds |
| Purity | Typically ≥95% for related compounds | [1] |
| Hazard | Irritant | [4] |
Chemical Properties and Reactivity
The reactivity of 4-Chloro-1-fluoro-2-(2,2,2-trifluoroethyl)benzene is governed by the interplay of its functional groups:
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Aromatic Ring: The benzene ring is electron-deficient due to the presence of the electron-withdrawing chloro, fluoro, and trifluoroethyl substituents. This deactivation makes it less susceptible to electrophilic aromatic substitution and more prone to nucleophilic aromatic substitution, particularly at the positions activated by the electron-withdrawing groups.[1]
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Halogen Substituents: The chloro and fluoro groups can be displaced by strong nucleophiles under harsh reaction conditions. The C-F bond is generally stronger and less reactive than the C-Cl bond.
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Trifluoroethyl Group: The trifluoroethyl group is chemically robust and generally stable under common reaction conditions. However, under strong oxidative conditions, it could potentially be transformed.[1] The trifluoromethyl moiety is known to enhance the lipophilicity and metabolic stability of molecules in which it is incorporated.[2]
Visualizing the Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of substituted aromatic compounds, which can be adapted for the preparation of 4-Chloro-1-fluoro-2-(2,2,2-trifluoroethyl)benzene.
Caption: A generalized multi-step synthetic workflow.
Applications and Significance in Research and Development
Fluorinated organic compounds are of great interest in medicinal chemistry due to their ability to modulate the biological activity and pharmacokinetic properties of drug candidates.[1][3] 4-Chloro-1-fluoro-2-(2,2,2-trifluoroethyl)benzene, as a trifluoroethyl-substituted aromatic compound, is a promising building block for the synthesis of novel therapeutic agents.
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Drug Discovery: This compound can be used as a key intermediate in the synthesis of more complex molecules with potential applications as antiviral, anticancer, or anti-inflammatory agents.[1][2] The trifluoroethyl group can enhance binding affinity to biological targets and improve the metabolic profile of a drug.
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Agrochemicals: Similar to pharmaceuticals, the introduction of fluorine atoms can lead to the development of more potent and selective pesticides and herbicides.
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Materials Science: Fluorinated aromatic compounds are also used in the synthesis of specialty polymers, liquid crystals, and other advanced materials with unique thermal and electronic properties.
Safety and Handling
4-Chloro-1-fluoro-2-(2,2,2-trifluoroethyl)benzene is classified as an irritant and should be handled with appropriate safety precautions.[4]
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Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[5] Work in a well-ventilated area or under a chemical fume hood.[6]
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Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or dust. Wash hands thoroughly after handling.[7]
-
Fire Safety: In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam.[5] Wear self-contained breathing apparatus.[5]
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First Aid:
References
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(Note: Image is a representative structure for visualization purposes.)